N1,N29-Bis(2,4-dinitrophenyl)-3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1,29-diamine

Description

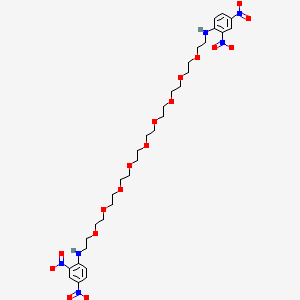

N1,N29-Bis(2,4-dinitrophenyl)-3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1,29-diamine is a polyether-based diamino compound functionalized with two 2,4-dinitrophenyl (DNP) groups. The backbone consists of a 29-carbon chain interspersed with nine ether oxygen atoms (nonaoxanonacosane), terminated by amine groups at positions 1 and 28. Its synthesis likely involves nucleophilic aromatic substitution between the diamine backbone and activated aryl halides like 2,4-dinitrofluorobenzene.

Properties

Molecular Formula |

C32H48N6O17 |

|---|---|

Molecular Weight |

788.8 g/mol |

IUPAC Name |

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2,4-dinitroaniline |

InChI |

InChI=1S/C32H48N6O17/c39-35(40)27-1-3-29(31(25-27)37(43)44)33-5-7-47-9-11-49-13-15-51-17-19-53-21-23-55-24-22-54-20-18-52-16-14-50-12-10-48-8-6-34-30-4-2-28(36(41)42)26-32(30)38(45)46/h1-4,25-26,33-34H,5-24H2 |

InChI Key |

RYMLFENBQJXCPL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Structural Overview and Synthetic Challenges

The molecular architecture of N1,N29-Bis(2,4-dinitrophenyl)-3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1,29-diamine comprises a 29-carbon chain interspersed with nine ether oxygen atoms, terminated by primary amine groups that are subsequently derivatized with 2,4-dinitrophenyl moieties. The synthesis is bifurcated into two critical phases:

- Backbone Synthesis : Construction of the nonaoxanonacosane diamine.

- Dinitrophenyl Functionalization : Introduction of 2,4-dinitrophenyl groups at both termini.

Key challenges include maintaining regioselectivity during ether bond formation, preventing premature oxidation of amine groups, and ensuring high purity amid the compound’s inherent hydrophobicity.

Backbone Synthesis: Nonaoxanonacosane-1,29-Diamine

Polyethylene Glycol (PEG) Chain Assembly

The nonaoxanonacosane backbone is typically synthesized via controlled polymerization or stepwise coupling of ethylene oxide units. Two predominant strategies are documented:

Anionic Ring-Opening Polymerization

Ethylene oxide undergoes polymerization initiated by tetraethylene glycol–polystyrene (POE-PS) supports under anhydrous conditions, catalyzed by potassium hydride (KH). The reaction proceeds as:

$$

n \, \text{CH}2\text{CH}2\text{O} \xrightarrow{\text{KH, POE-PS}} \text{HO-(CH}2\text{CH}2\text{O)}_n\text{-H}

$$

The degree of polymerization (n = 9) is controlled by monomer-to-initiator ratios, yielding a hydroxyl-terminated PEG chain.

Peptide Coupling Strategies

Alternatively, Nω-Boc– or Fmoc–polyethylene glycol diacid derivatives are coupled to amino-functionalized polystyrene (PEG-PS) resins using carbodiimide reagents (e.g., DCC, EDC). This method allows precise control over chain length and termini functionalization.

Dinitrophenyl Functionalization

Nucleophilic Aromatic Substitution (SNAr)

The terminal amines react with 1-fluoro-2,4-dinitrobenzene (DNFB) in a SNAr mechanism, facilitated by the electron-withdrawing nitro groups.

Reaction Conditions

- Solvent : Dimethyl sulfoxide (DMSO) or acetonitrile, chosen for high polarity and ability to stabilize transition states.

- Base : Triethylamine (TEA) or potassium carbonate (K₂CO₃) to deprotonate amines and drive the reaction.

- Temperature : Reflux (80–100°C) for 6–12 hours.

The reaction proceeds as:

$$

\text{H}2\text{N-(PEG)-NH}2 + 2 \, \text{DNFB} \xrightarrow{\text{TEA, DMSO}} \text{DNP-NH-(PEG)-NH-DNP} + 2 \, \text{HF}

$$

Optimization Insights

Alternative Synthetic Routes

Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

| Parameter | Specification | Method |

|---|---|---|

| Purity (HPLC) | ≥98% | Reverse-phase C18 |

| Residual Solvents | <500 ppm (DMSO, ethanol) | GC-MS |

| Heavy Metals | <10 ppm | ICP-OES |

Chemical Reactions Analysis

Types of Reactions

N1,N29-Bis(2,4-dinitrophenyl)-3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1,29-diamine undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The dinitrophenyl groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

Nucleophiles: Amines, thiols, and other nucleophilic species.

Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), and other polar aprotic solvents.

Major Products

Reduction Products: Amino derivatives of the original compound.

Substitution Products: Compounds where the nitro groups are replaced by nucleophiles.

Scientific Research Applications

N1,N29-Bis(2,4-dinitrophenyl)-3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1,29-diamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a molecular probe due to its unique structural features.

Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which N1,N29-Bis(2,4-dinitrophenyl)-3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1,29-diamine exerts its effects is primarily through its interaction with molecular targets such as proteins and nucleic acids. The dinitrophenyl groups can form strong interactions with amino acid residues, while the polyether chain can facilitate the compound’s solubility and transport within biological systems.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Nonaoxanonacosane Derivatives

Key Observations :

- The DNP-functionalized diamine has a significantly higher molecular weight (~914 g/mol) compared to the diol (458.54 g/mol) due to the aromatic nitro groups .

- The diol derivative (decaethylene glycol) is hydrophilic and widely used as a nonionic surfactant, as noted in Sigma-Aldrich studies . In contrast, the DNP-diamine’s nitro groups reduce water solubility but enhance affinity for organic solvents and electron-deficient reactivity.

Chemical Reactivity Comparisons

Reactivity of DNP Derivatives

The DNP groups in the target compound exhibit electrophilic aromatic substitution tendencies, similar to other 2,4-dinitrophenyl ethers and sulfides. For example:

Table 2: Kinetic Parameters for Hydrazine Reactions with DNP Derivatives (in DMSO, 25°C)

Key Observations :

- The target compound’s DNP groups are expected to react with nucleophiles like hydrazine, but the amine termini may alter reactivity compared to ether or sulfide derivatives. The steric bulk of the polyether backbone could further reduce reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.